Chlordene
Overview
Description
Chlordene, also known as chlordane, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. This compound was primarily used for termite treatment in buildings and as an agricultural insecticide until it was banned in many countries due to its toxicity and environmental persistence .
Preparation Methods
Chlordene is synthesized by the chlorination of this compound (hexachlorotetrahydromethanoindene), a cyclodiene compound. The commercial insecticide contains 60 to 75 percent chlorden, with the remainder consisting of related compounds such as heptachlor . The chlorination process involves the addition of chlorine atoms to the cyclodiene ring, resulting in a stable and persistent insecticide .
Chemical Reactions Analysis
Chlordene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including oxychlordane.
Reduction: Reduction reactions can convert chlorden to less chlorinated compounds.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chlordene has been studied extensively for its environmental impact and toxicological effects. It has been used in research to understand the mechanisms of pesticide toxicity, environmental persistence, and bioaccumulation. In biology and medicine, chlorden has been used to study its effects on the nervous system, liver, and endocrine system. Industrially, chlorden was used as a pesticide for termite control and agricultural purposes .
Mechanism of Action
Chlordene exerts its effects by interfering with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect . In mammals, chlorden can cause similar neurotoxic effects, leading to symptoms such as tremors, convulsions, and respiratory distress .
Comparison with Similar Compounds
Chlordene belongs to the cyclodiene family of organochlorine insecticides, which also includes compounds such as aldrin, dieldrin, and endrin. These compounds share similar chemical structures and mechanisms of action but differ in their specific chlorine content and environmental persistence. This compound is unique in its high chlorine content, which contributes to its stability and persistence in the environment .
Similar Compounds
- Aldrin
- Dieldrin
- Endrin
- Heptachlor
- Nonachlor
This compound’s high chlorine content and stability make it particularly effective as a long-lasting insecticide, but also contribute to its environmental and health hazards .
Properties
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXQCUJXDUNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027545 | |
Record name | Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
Record name | Chlordene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 4.62X10-4 mg/L @ 25 °C | |
Record name | CHLORDENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |
Record name | Chlordene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORDENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3734-48-3 | |
Record name | Chlordene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0NOO4CU6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLORDENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What are the different structural isomers of Chlordene found in technical grade Chlordane?
A1: Technical grade Chlordane contains three isomers of this compound with the molecular formula C10H6Cl6. These are designated as α-Chlordene, β-Chlordene, and γ-Chlordene. These isomers were characterized using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H-NMR and 13C-NMR), and chlorine nuclear quadrupole resonance (35Cl-NQR) [].
Q2: How does the structure of this compound relate to its insecticidal activity?
A2: While the provided research focuses heavily on the structural analysis and chemical reactions of this compound and its isomers, it also highlights the variation in insecticidal properties among these isomers. For instance, the addition of HCl to this compound leads to the formation of α-, β-, and γ-Dihydroheptachlor. Notably, the β-Dihydroheptachlor isomer exhibits insecticidal activity with significantly lower toxicity to warm-blooded animals compared to the other isomers []. This observation suggests that specific structural features play a crucial role in determining the insecticidal activity and mammalian toxicity of this compound derivatives. Further research exploring the structure-activity relationships of various this compound analogs is needed to fully understand these connections.
Q3: What are the primary photochemical reactions observed in this compound isomers?
A3: Upon UV irradiation in a methanol solution, α-, β-, and γ-Chlordene undergo [2π + 2π] photocycloaddition and photodechlorination reactions []. The resulting photoproducts were characterized using MS, IR, and proton magnetic resonance (PMR) spectroscopy. Importantly, the insecticidal activity of these photoisomerization and photodechlorination products differed from the original this compound isomers, further highlighting the impact of structural modifications on biological activity [].
Q4: How does this compound react with Hexachlorocyclopentadiene?
A4: this compound analogs can be synthesized through a Diels-Alder reaction between cycloheptatriene (CHT) or cycloheptadiene (CHD) and Hexachlorocyclopentadiene (HCP) []. This reaction yields seven-membered ring homologs of this compound. The structures of these products were confirmed by subsequent reactions, UV spectroscopy, and NMR analysis [].
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